An in-depth technical guide on the chemical profile, synthesis, and application of 4-iodo-3-methyl-2-hydrazinopyridine , a critical heterocyclic building block in medicinal chemistry. Core Identity & Synthetic Utility in...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the chemical profile, synthesis, and application of 4-iodo-3-methyl-2-hydrazinopyridine , a critical heterocyclic building block in medicinal chemistry.
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
4-Iodo-3-methyl-2-hydrazinopyridine (CAS: 1379321-88-6) is a high-value heterocyclic intermediate used primarily in the synthesis of fused bicyclic systems, such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[4,3-c]pyridines . Its structural uniqueness lies in the 4-iodine substituent, which serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after the formation of the bicyclic core. This "late-stage functionalization" capability makes it an essential scaffold for developing inhibitors targeting KEAP1-Nrf2 protein-protein interactions and GLP-1 receptors.
This guide details the compound's nomenclature, validated synthesis protocols, and its application in constructing bioactive scaffolds.[1]
Chemical Identity & Synonyms
Accurate identification is critical for procurement and database searching. The compound is often indexed under varying systematic names depending on the nomenclature priority (hydrazine vs. pyridine).
The most robust synthetic route involves the nucleophilic aromatic substitution (
) of a 2-halo-pyridine precursor with hydrazine hydrate. The 2-fluoro derivative is preferred over the 2-chloro analog due to the higher electronegativity of fluorine, which lowers the energy barrier for the nucleophilic attack at the C2 position, especially important given the steric hindrance from the C3-methyl group.
Protocol: Preparation from 2-Fluoro-4-iodo-3-methylpyridine[2][3][4]
Charge: In a reaction vessel equipped with a reflux condenser, dissolve 2-fluoro-4-iodo-3-methylpyridine in Ethanol (5 mL per gram of substrate).
Addition: Add Hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; control addition rate.
Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Stir for 18–24 hours.
Monitoring (Self-Validation): Monitor via TLC (System: 10% MeOH in DCM). The starting material (
) should disappear, and a lower spot (amine/hydrazine) should appear.
Workup:
Cool the mixture to room temperature.
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
Trituration: Suspend the residue in cold water or diethyl ether/hexanes to precipitate the product.
Filtration: Collect the solid by vacuum filtration. Wash with cold water to remove hydrazine salts.
Drying: Dry under high vacuum at 40°C to afford the title compound as an off-white to pale yellow solid.
Yield Expectation: 80–95%
Reactivity & Applications: The Triazolopyridine Scaffold
The primary utility of 4-iodo-3-methyl-2-hydrazinopyridine is its conversion into [1,2,4]triazolo[4,3-a]pyridine derivatives. The hydrazine moiety reacts with carboxylic acids or orthoesters to close the five-membered triazole ring.
Mechanism of Action: Cyclocondensation
Acylation: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl of a carboxylic acid (R-COOH) or acid chloride.
Dehydration/Cyclization: Under acidic conditions or high heat, the intermediate hydrazide undergoes dehydration, attacking the pyridine nitrogen (N1) to form the fused triazole ring.
Result: Formation of a 5,8-disubstituted-[1,2,4]triazolo[4,3-a]pyridine core.[2]
Strategic Advantage: The Iodine Handle
The C4-iodine (now position 7 or 8 in the fused system, depending on numbering) remains intact during cyclization. This allows researchers to perform Suzuki-Miyaura coupling last, introducing complex aryl or heteroaryl groups to the core scaffold late in the synthesis, a strategy known as "divergent synthesis."
Visualization: Synthesis & Cyclization Workflow
Figure 1: Synthetic workflow transforming the fluoro-pyridine precursor into the hydrazino intermediate, followed by cyclization to the triazolopyridine core and late-stage functionalization.[1][3][2][4][5][6][7][8]
Safety & Handling
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metals.
Iodinated Pyridines: Light sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent deiodination or decomposition.
Reaction Safety: The reaction with hydrazine evolves gas and heat. Ensure proper venting.
References
Preparation of Inhibitors of KEAP1-Nrf2 Protein-Protein Interaction.
Pyrazolopyridine Derivative Having GLP-1 Receptor Agonist Effect.
Chemical Identity of 2-Hydrazinyl-4-iodo-3-methylpyridine.
Source: ChemSrc Chemical Database.
Relevance: Confirms CAS 1379321-88-6 and structural data.
URL:[Link]
Harnessing the Synthetic Synergy of Hydrazine and Iodine in Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Advanced Building Blocks in Medicinal Chemistry Abstract In the landscape of modern dr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Advanced Building Blocks in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical space and developing effective therapeutics. Heterocyclic compounds form the backbone of a significant majority of pharmaceuticals, and their functionalization dictates their biological activity and pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of a particularly powerful, yet nuanced, class of reagents: heterocyclic building blocks bearing both a hydrazine or hydrazine-derived moiety and an iodine atom. We will explore the unique synthetic advantages conferred by each functional group, delve into the primary strategies for their synthesis, and illuminate their application in the construction of complex, biologically relevant molecules. This document is intended for medicinal chemists and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for practical application.
Introduction: The Strategic Value of a Dual-Functionality Scaffold
The success of a drug discovery program often hinges on the ability to rapidly synthesize and test a diverse library of compounds. The efficiency of this process is greatly enhanced by the use of "privileged scaffolds"—core structures that are known to interact with multiple biological targets.[2] Heterocyclic building blocks containing both a hydrazine group and an iodine atom represent a uniquely advantageous platform for scaffold-based drug design.
The Hydrazine Moiety: The N-N bond of hydrazine is a versatile and highly reactive functional group.[3] It is present in numerous FDA-approved drugs, acting as a key pharmacophore, a hydrogen-bonding element, or a reactive handle for further derivatization.[4][5] Hydrazines and their derivatives (hydrazides, hydrazones) are crucial precursors for synthesizing a wide array of other nitrogen-containing heterocycles, such as pyrazoles, indazoles, and triazoles.[4][5][6]
The Iodine Atom: Among the halogens, iodine possesses the weakest carbon-halogen bond. This characteristic makes it an exceptional leaving group and a superior synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] The introduction of an iodine atom onto a heterocyclic core provides a precise and reliable point for molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
The combination of these two functionalities in a single molecule creates a powerful synergistic tool. It allows chemists to first build a core heterocyclic structure via the reactivity of the hydrazine group and then, in a subsequent step, use the iodine atom as a stable and predictable anchor point for diversification.
Figure 1: Conceptual overview of dual-functionality building blocks.
Core Scaffolds and Synthesis Strategies
While numerous heterocycles can be envisaged, this guide will focus on two medicinally significant scaffolds where the hydrazine-iodine combination is particularly prevalent: pyrazoles and indazoles.
Iodinated Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as Celecoxib and Rimonabant.[4][9] Their synthesis often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The strategic introduction of iodine can be achieved through several routes.
Synthesis Strategy A: Iodination of a Pre-formed Pyrazole
This is the most direct approach. An existing pyrazole is treated with an electrophilic iodine source. The regioselectivity is governed by the electronic properties of the substituents on the pyrazole ring.
Causality: The C4 position of the pyrazole ring is typically electron-rich and most susceptible to electrophilic attack.[9] Reagents like molecular iodine (I₂) in the presence of a base (to neutralize the HI byproduct) or N-Iodosuccinimide (NIS) are effective. Green chemistry approaches using I₂ with an oxidant like hydrogen peroxide in water have also been developed.[8]
Figure 3: Diversification workflow using cross-coupling reactions.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, based on established and reliable literature procedures.
Protocol 1: Synthesis of 3-Iodo-1H-indazole
This protocol is adapted from a common and highly effective procedure for the C3 iodination of indazole.
[10]
Objective: To introduce an iodine atom at the C3 position of 1H-indazole, creating a key intermediate for further functionalization.
Materials:
1H-Indazole (1.0 eq)
Iodine (I₂) (2.0 eq)
Potassium Hydroxide (KOH) (4.0 eq)
N,N-Dimethylformamide (DMF)
10% Aqueous Sodium Bisulfite (NaHSO₃) solution
Diethyl ether or Ethyl acetate
Saturated brine solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a stirred solution of 1H-indazole (1.0 eq) in DMF (approx. 0.1 M concentration), add iodine (2.0 eq) portion-wise at room temperature.
Carefully add powdered potassium hydroxide (4.0 eq) portion-wise. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.
Upon completion, carefully pour the reaction mixture into a beaker containing 10% aqueous NaHSO₃ solution to quench the excess iodine. The dark color should dissipate.
Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).
Combine the organic layers and wash with water, followed by a saturated brine solution.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-iodo-1H-indazole as a solid.
Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole
This protocol demonstrates a typical application of the iodinated building block to form a C-C bond.
[10]
Objective: To couple 3-iodo-1H-indazole with an arylboronic acid to synthesize a 3-aryl-1H-indazole derivative.
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
In a round-bottom flask suitable for reflux, combine 3-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), and the carbonate base (2.0 eq).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC, typically 4-12 hours).
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
Separate the layers. Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole.
Conclusion and Future Outlook
Heterocyclic building blocks containing both hydrazine and iodine functionalities are exceptionally powerful tools in the arsenal of the modern medicinal chemist. They provide a pre-installed, reactive hydrazine moiety for core scaffold synthesis and a stable, chemoselective iodine handle for late-stage diversification via cross-coupling chemistry. This dual-functionality paradigm streamlines the synthesis of complex molecular architectures and accelerates the exploration of structure-activity relationships.
Future advancements in this field will likely focus on the development of novel heterocyclic cores bearing this functional group combination, the discovery of more sustainable and efficient catalytic methods for their synthesis and subsequent reactions, and their application in emerging therapeutic areas such as targeted protein degradation and covalent inhibition. As the demand for novel and diverse chemical matter continues to grow, the strategic use of these synergistic building blocks will undoubtedly play an increasingly critical role in the discovery of next-generation therapeutics.
References
Gnanaganga, G. Hydrazine: A Source of Pharmaceutically Bioactive Drugs. Nova Science Publishers, Inc. (2023).
Taylor & Francis Online. Molecular iodine: Catalysis in heterocyclic synthesis. (2021-04-01). [Link]
MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022-11-16). [Link]
PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Date not available). [Link]
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. (Date not available). [Link]
PMC. Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. (Date not available). [Link]
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (Date not available). [Link]
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (Date not available). [Link]
ResearchGate. Iodine-Mediated Oxidative N−N Coupling of Secondary Amines to Hydrazines. (Date not available). [Link]
PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. (Date not available). [Link]
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). [Link]
ResearchGate. Representative examples of bioactive molecules containing cyclic hydrazine and hydrazide frameworks. (Date not available). [Link]
Wikipedia. Hydrazone iodination. (Date not available). [Link]
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). (Date not available). [Link]
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Date not available). [Link]
ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018-08-23). [Link]
RSC Publishing. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. (Date not available). [Link]
RSC Publishing. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. (Date not available). [Link]
RSC Publishing. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. (Date not available). [Link]
Scilit. Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate. (Date not available). [Link]
PMC. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025-02-05). [Link]
ResearchGate. Iodine-Mediated Efficient Synthesis of Pyrano[2,3-c]pyrazoles and Their Antimicrobial Activity. (Date not available). [Link]
Chemia. Heterocyclic compound iodination overview and reactions. (2023-03-15). [Link]
RSC Publishing. Iodine-mediated synthesis of 4-selanylpyrazoles. (Date not available). [Link]
RSC Publishing. Iodine-mediated oxidative N–N coupling of secondary amines to hydrazines. (Date not available). [Link]
PMC. Heterocycles in Medicinal Chemistry. (Date not available). [Link]
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). [Link]
PMC. Cross-reactivity among iodinated contrast agents: should we be concerned?. (Date not available). [Link]
PMC. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (Date not available). [Link]
Application Note: Regioselective Synthesis of 2-Chloro-4-hydrazino-3-methylpyridine
) Author: Senior Application Scientist, Chemical Development Group Executive Summary This application note details the optimized protocol for the regioselective functionalization of 2-chloro-4-iodo-3-methylpyridine using...
Author: BenchChem Technical Support Team. Date: February 2026
)
Author: Senior Application Scientist, Chemical Development Group
Executive Summary
This application note details the optimized protocol for the regioselective functionalization of 2-chloro-4-iodo-3-methylpyridine using hydrazine hydrate. The transformation exploits the differential reactivity of halogen leaving groups (I > Cl) and the electronic bias of the pyridine ring to selectively yield 2-chloro-4-hydrazino-3-methylpyridine . This intermediate is a critical scaffold in the synthesis of fused heterocycles, particularly 1H-pyrazolo[4,3-c]pyridines , which are prevalent in kinase inhibitor drug discovery.
Mechanistic Principles & Regioselectivity
To ensure reproducibility, it is vital to understand the electronic and steric forces driving this reaction. The substrate contains two electrophilic sites (C2 and C4) susceptible to Nucleophilic Aromatic Substitution (
The reaction is governed by three factors that overwhelmingly favor substitution at the C4 position :
Leaving Group Ability: The carbon-iodine bond is significantly weaker and longer than the carbon-chlorine bond. Iodide (
) is an excellent leaving group compared to chloride (), lowering the activation energy for the C4 attack.
Electronic Activation: In pyridines, the C4 position is highly activated towards nucleophiles (para-like resonance). While C2 is also activated (ortho-like), the repulsion between the incoming nucleophile's lone pair and the pyridine nitrogen's lone pair destabilizes the transition state at C2.
Steric Environment: The C3-methyl group provides steric bulk. However, the C4-I bond length projects the leaving group further from the ring, making the C4 trajectory slightly more accessible than the C2-Cl site, which is flanked by the ring nitrogen and the methyl group.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution over C2.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
2-Chloro-4-iodo-3-methylpyridine
Substrate
1.0
Limiting reagent.
Hydrazine Hydrate (50-80%)
Nucleophile
3.0 - 5.0
Excess prevents dimer formation.
Ethanol (Abs. or 95%)
Solvent
N/A
[0.2 M] concentration.
Water
Workup
N/A
Anti-solvent for precipitation.
Step-by-Step Procedure
Step 1: Setup
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[2]
Safety Note: Perform all operations in a fume hood. Hydrazine is a potent carcinogen and skin sensitizer.[3] Double-glove (Nitrile) is mandatory.[4]
Step 2: Dissolution
Charge the flask with 2-chloro-4-iodo-3-methylpyridine (1.0 equiv).
Add Ethanol (5 mL per gram of substrate). Stir until dissolved.
Note: If solubility is poor, mild heating (
) or using Isopropanol (IPA) is acceptable.
Step 3: Reagent Addition
Add Hydrazine Hydrate (3.0 – 5.0 equiv) dropwise to the stirring solution at room temperature.
Why Excess? Using only 1.0 equivalent risks the product reacting with another molecule of starting material to form a dimer (hydrazo-bridge), which is a difficult impurity to remove.
Step 4: Reaction
Heat the mixture to reflux (
) for 2 to 4 hours .
Monitoring: Check via TLC (System: 5% MeOH in DCM) or LCMS.
Target Mass: Look for
(Product) vs. (Starting Material).
Observation: The solution often changes from pale yellow to orange/red upon heating.
Step 5: Workup & Isolation
Cool the reaction mixture to room temperature, then to
in an ice bath.
The product, 2-chloro-4-hydrazino-3-methylpyridine , typically precipitates as a solid.
If solid forms: Filter the precipitate. Wash the cake with cold ethanol (
) and cold water () to remove hydrazine salts.
If no solid forms: Concentrate the ethanol to 20% volume under reduced pressure. Add cold water (equal volume) to induce precipitation. Filter as above.
Step 6: Drying
Dry the solid under vacuum at
for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / No Precipitate
Product is soluble in EtOH.
Remove solvent via rotovap; add water to induce crystallization. Alternatively, extract with EtOAc.
Bis-Substitution (Impurity)
Reaction too hot or too long; C2-Cl reacted.
Reduce temperature to . Ensure C4-I is consumed before pushing for C2 reactivity.
Dimer Formation
Insufficient Hydrazine.
Increase Hydrazine Hydrate to 5-10 equivalents.
Starting Material Remains
Old Hydrazine Hydrate.
Check reagent quality. Hydrazine hydrate absorbs from air; use fresh bottle.
Safety & Handling (Critical)
Hydrazine Hydrate:
Hazard: Severe skin burns, eye damage, carcinogen, sensitizer.[3]
Control: Use only in a functioning fume hood.
Deactivation: Quench excess hydrazine in the filtrate with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal (generates
gas).
Waste: Do not mix hydrazine waste with oxidizers or acids indiscriminately. Label clearly as "Hydrazine Waste."
References
Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (General principles of nucleophilic substitution in pyridines: C4 > C2).
Analogous Synthesis (4-hydrazinopyrimidines): Heteroletters, 2016 , Vol. 6, No. 1. (Demonstrates hydrazine displacement of C4-halogens in nitrogen heterocycles).
Safety of Hydrazine: Organic Syntheses, Coll. Vol. 10, p. 363 (2004); Vol. 79, p. 165 (2002).
Kinase Inhibitor Intermediates:Journal of Medicinal Chemistry, 2017, 60 (12), 5057–5071.
Optimizing Suzuki-Miyaura Cross-Coupling of 2-Hydrazinyl-4-iodo-3-methylpyridine
Application Note: AN-2026-HYD Executive Summary The scaffold 2-hydrazinyl-4-iodo-3-methylpyridine represents a high-value intermediate for kinase inhibitors and heterocyclic antimicrobials.[1] However, its dual functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-HYD
Executive Summary
The scaffold 2-hydrazinyl-4-iodo-3-methylpyridine represents a high-value intermediate for kinase inhibitors and heterocyclic antimicrobials.[1] However, its dual functionality presents a "chemical paradox" in Palladium-catalyzed cross-coupling:
The Opportunity: The C4-iodine offers a highly reactive site for oxidative addition, theoretically allowing mild reaction conditions.[1]
The Challenge: The C2-hydrazine moiety acts as a potent catalyst poison (via
or bridging coordination to Pd) and a reducing agent, while the C3-methyl group introduces ortho-steric hindrance that retards transmetallation.[1]
This guide provides two validated protocols to overcome these barriers: a Robust Protection Strategy (Method A) for maximum reliability and scalable synthesis, and a Direct Coupling Strategy (Method B) utilizing advanced Buchwald precatalysts for high-throughput screening contexts.
Chemical Analysis & Mechanistic Insight
The "Hydrazine Trap"
Free hydrazines (
) are notoriously difficult substrates for standard Suzuki couplings (e.g., using Pd(PPh)).[1] The terminal nitrogen possesses a lone pair capable of displacing phosphine ligands, forming stable, inactive Palladium-Hydrazine complexes.[1] Furthermore, free hydrazine can reduce Pd(II) to Pd(0) prematurely or undergo oxidative decomposition to diazenes.
Steric Constraints (The C3-Methyl Effect)
The methyl group at C3 is ortho to the iodine at C4.[1] While not as blocking as a meso-substituent, it increases the energy barrier for the transmetallation step.[1] Bulky biaryl phosphine ligands are required not just to prevent hydrazine coordination, but to create a pocket large enough to accommodate the steric demand during C-C bond formation.
Visualizing the Failure Mode
The diagram below illustrates the competition between the productive catalytic cycle and the hydrazine poisoning pathway.[1]
Figure 1: Catalytic cycle showing the competitive inhibition (poisoning) pathway caused by the free hydrazine moiety.[1]
Method A: The Robust Protection Strategy (Recommended)
Best for: Scale-up (>1g), precious boronic acids, and GMP workflows.[1]
Concept: Masking the hydrazine as a Boc-hydrazide or Hydrazone eliminates catalyst poisoning and improves solubility.[1]
Protocol 1: Boc-Protection & Coupling[1]
Step 1: Protection
Reactant: Dissolve 2-hydrazinyl-4-iodo-3-methylpyridine (1.0 eq) in DCM (10 vol).
Reagent: Add Di-tert-butyl dicarbonate (Boc
O, 1.1 eq) and TEA (1.2 eq).
Condition: Stir at RT for 4 hours. Monitor by LCMS for conversion to the Boc-hydrazide.[1]
Workup: Wash with water, dry over Na
SO, and concentrate. Note: The Boc group usually adds to the terminal nitrogen.[1]
Charge a reaction vial with Boc-protected substrate, Boronic acid, and Pd catalyst.[1]
Evacuate and backfill with Nitrogen (x3).
Add degassed Dioxane and K
CO solution.
Heat to 90°C for 4–12 hours.
Observation: The mixture acts as a biphasic system.[1] Vigorous stirring is essential.
QC Check: Look for complete consumption of the aryl iodide. If the reaction stalls, add 1 mol% additional catalyst.
Step 3: Deprotection
Dissolve the coupled product in Dioxane or MeOH.
Add 4M HCl in Dioxane (5 eq).
Stir at RT for 2–4 hours. Precipitate usually forms (HCl salt).
Filter or neutralize with NaHCO
to obtain the free base.
Method B: Direct Coupling (Advanced)
Best for: High-Throughput Screening (HTS), library synthesis, or when deprotection is chemically incompatible with the product.[1]
Concept: Use of Buchwald 3rd Generation Precatalysts (e.g., XPhos Pd G3 or G4). These bulky, electron-rich ligands bind Pd tightly, preventing hydrazine displacement, and facilitate oxidative addition despite the ortho-methyl group.[1]
Protocol 2: Ligand-Controlled Direct Coupling[1]
Reagent
Equivalents
Role
Free Hydrazine Substrate
1.0
Electrophile
Aryl Boronic Acid
1.5
Nucleophile
XPhos Pd G3
0.02 - 0.05
High-Turnover Catalyst
KPO (0.5M aq)
3.0
Base (Stronger base preferred)
n-Butanol / Water (4:1)
10 mL/g
Solvent System
Critical Process Parameters:
Catalyst Selection:XPhos or RuPhos are essential. Standard triphenylphosphine (PPh
) will fail due to hydrazine displacement.
Solvent: Alcoholic solvents (n-Butanol or Ethanol) often assist in solubilizing the polar hydrazine substrate better than Toluene.[1]
Temperature: 100°C is typically required to overcome the activation energy of the sterically hindered coupling.[1]
Procedure:
Combine substrate, boronic acid, and XPhos Pd G3 in a microwave vial.
Add n-Butanol and aqueous K
PO.
Seal and heat at 100°C (oil bath) or 110°C (Microwave) for 1 hour.
Purification: Direct injection onto Reverse Phase (C18) Prep-HPLC is recommended to separate the polar product from catalyst debris.[1]
Experimental Workflow Diagram
Figure 2: Decision tree and experimental workflow for processing 2-hydrazinyl-4-iodo-3-methylpyridine.
Troubleshooting Guide
Problem
Probable Cause
Solution
Low Conversion (<10%)
Catalyst Poisoning
Switch from Method B to Method A (Protection). If using Method B, increase catalyst load to 5 mol% and use XPhos.
Protodeboronation
Unstable Boronic Acid
2-Pyridyl or electron-poor boronic acids degrade fast.[1][2] Use Boronic Esters (Pinacol) or add the boronic acid in portions.
Black Precipitate (Pd Black)
Catalyst Deactivation
Hydrazine is reducing Pd(II) to Pd(0) aggregates. Ensure efficient stirring and consider adding a surfactant (TPGS-750-M) to stabilize nanoparticles.[1]
Incomplete Deprotection
Steric Bulk
The ortho-methyl group may shield the Boc group slightly.[1] Increase temperature to 40°C or use TFA/DCM instead of HCl.
References
Hydrazine Synthesis & Properties
Wilsily, A., et al. (2017). "Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery." Organic Process Research & Development.
Billingsley, K., & Buchwald, S. L. (2007).[1] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1][3] Journal of the American Chemical Society.[1]
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 4-Iodo-3-methylpyridine
Topic: Palladium-catalyzed cross-coupling of 4-iodo-3-methylpyridine derivatives Content Type: Detailed Application Note and Protocol Executive Summary & Strategic Importance The 4-iodo-3-methylpyridine scaffold is a hig...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Palladium-catalyzed cross-coupling of 4-iodo-3-methylpyridine derivatives
Content Type: Detailed Application Note and Protocol
Executive Summary & Strategic Importance
The 4-iodo-3-methylpyridine scaffold is a high-value intermediate in the synthesis of kinase inhibitors and GPCR modulators.[1] While the pyridine ring offers favorable physicochemical properties (solubility, H-bond acceptance), the C3-methyl group introduces a critical steric challenge adjacent to the C4-iodo reactive center.[1]
This guide addresses the specific "ortho-effect" inherent to this substrate. Unlike unhindered 4-iodopyridine, the 3-methyl derivative requires specialized ligand systems to facilitate the transmetalation and reductive elimination steps, which are often rate-limiting in sterically congested systems.[1]
Key Challenges:
Steric Hindrance: The C3-methyl group impedes the approach of the nucleophile and the bulky phosphine ligands required for active catalysis.
Catalyst Poisoning: The pyridine nitrogen (N1) can coordinate to electrophilic Pd(II) species, arresting the catalytic cycle (the "pyridine effect").
Protodehalogenation: Electron-deficient heterocycles are prone to reductive dehalogenation (replacing -I with -H) if the cross-coupling cycle is sluggish.[1][2]
Mechanistic Analysis & Ligand Selection
To successfully couple 4-iodo-3-methylpyridine, one must select a catalyst system that balances steric bulk (to promote reductive elimination) with electron richness (to facilitate oxidative addition, though the C-I bond is already weak).[1][2]
The "Goldilocks" Zone for Ligands
Standard PPh3: Often fails due to insufficient activity and susceptibility to N-coordination.[1][2]
Dialkylbiaryl Phosphines (Buchwald Ligands): The preferred class.
SPhos / XPhos: Excellent for Suzuki couplings.[2] The lower aryl ring provides steric bulk that forces the Pd(0) species into a mono-ligated, highly active state.
BrettPhos: Essential for Buchwald-Hartwig aminations involving this hindered substrate.[1][2]
Visualization: Catalytic Decision Tree
The following diagram outlines the logical flow for selecting reaction conditions based on the desired coupling partner.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The inclusion of specific color changes and TLC endpoints allows the researcher to monitor success in real-time.
Objective: Coupling with phenylboronic acid derivatives.[1][2]
Rationale:SPhos is chosen because its structural flexibility allows it to "wrap" around the palladium center, protecting it from the pyridine nitrogen while accommodating the ortho-methyl group during transmetalation.
Pre-activation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at RT for 5 mins. Observation: Solution should turn from orange to a pale yellow/clear active species.
Loading: Add the 4-iodo-3-methylpyridine, boronic acid, and K₃PO₄.
Degassing: Add the water component.[2][4] Sparge the biphasic mixture with Argon for 5 minutes. Critical: Oxygen is the enemy of active mono-ligated Pd(0).
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
Monitoring: Check TLC (EtOAc/Hex).[1][2][5] The starting iodide (usually higher Rf) should disappear.
Workup: Cool to RT. Dilute with EtOAc and wash with water.[2][4] The pyridine product will be in the organic layer (unless it bears acidic groups).
Purification: Flash chromatography. Note: Pyridines often streak on silica; add 1% Et3N to the eluent.
Protocol B: Buchwald-Hartwig Amination
Objective: Coupling with primary or secondary amines.[1][2][6]
Rationale: The C3-methyl group makes the Pd-Amido intermediate crowded. BrettPhos or RuPhos are strictly required to prevent β-hydride elimination (which leads to reduction) and to force the reductive elimination of the C-N bond.
Inert Handling: Flame-dry the reaction vessel and cool under Argon.
Catalyst Formation: Add Pd₂(dba)₃ and BrettPhos.[2] Add Dioxane and stir at 100°C for 2 minutes to pre-form the active catalyst (color change to dark red/brown is normal). Cool to RT.
Addition: Add the pyridine substrate, amine, and base.
Reaction: Heat to 100°C overnight.
Self-Validation: If the reaction turns black and precipitates palladium black early (<1 hour), the catalyst has decomposed (likely due to O₂ or "pyridine poisoning"). Add more ligand.[2][8]
Workup: Filter through a Celite pad to remove insoluble salts and Pd black.[2] Concentrate and purify.
Protocol C: Sonogashira Coupling
Objective: Coupling with terminal alkynes.[2][9]
Rationale: Standard conditions usually work, but if the reaction stalls, the "Copper-Free" protocol avoids the formation of unreactive Cu-acetylide-pyridine complexes.[1]
Standard Conditions:
PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%), Et₃N (3 equiv) in THF at 60°C.[1][2]
Application Note: Strategic Synthesis of Pyrazolo[3,4-b]pyridines via Hydrazine Condensation
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic synthesis of 1H-pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in kinase inhibitor discov...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic synthesis of 1H-pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in kinase inhibitor discovery (e.g., JAK, BRAF inhibitors)—utilizing hydrazine intermediates.
Introduction & Scope
The pyrazolo[3,4-b]pyridine scaffold is an isostere of purine and indole, making it a critical template for ATP-competitive kinase inhibitors. The core challenge in synthesizing this bicycle is controlling the regioselectivity of the ring closure and managing the nucleophilicity of hydrazine intermediates.
This guide focuses on two validated methodologies:
Method A (Fusion Strategy): Cyclization of functionalized pyridines with hydrazine hydrate.
Method B (Multicomponent Strategy): One-pot construction using hydrazine, aldehydes, and active methylene compounds.
Mechanistic Insight & Regioselectivity
Understanding the behavior of the hydrazine intermediate is the prerequisite for high yields.
The Nucleophilic Duality
Hydrazine (
) acts as a dinucleophile. In reactions involving 2-chloro-3-formylpyridines (or carbonitriles), the reaction proceeds via a cascade:
Displacement: The hydrazine displaces the chlorine atom at the C2 position.
Intramolecular Condensation: The terminal amine of the hydrazinyl intermediate attacks the carbonyl (or nitrile) at C3 to close the pyrazole ring.
Critical Regioselectivity Note: When using substituted hydrazines (e.g., methylhydrazine), regioselectivity is governed by steric hindrance versus electronic density.
Steric Control: The less substituted nitrogen (
) preferentially attacks the highly hindered electrophile (C2-Cl) if the pyridine ring is sterically crowded.
Electronic Control: The substituted nitrogen (
) is more electron-rich and may attack the C2-Cl first in the absence of steric bulk.
DOT Diagram 1: Reaction Mechanism (Method A)
The following pathway illustrates the transformation of 2-chloro-3-formylpyridine to the pyrazolo[3,4-b]pyridine core.
Figure 1: Mechanistic pathway for the fusion of the pyrazole ring onto a pyridine core via hydrazine displacement and condensation.[1]
Experimental Protocols
Safety Pre-Requisite: Handling Hydrazine
Hydrazine hydrate is a suspected carcinogen, highly toxic by inhalation, and corrosive.[2][3]
Engineering Control: All operations must be performed in a functioning fume hood.
Quenching: Residual hydrazine must be neutralized with dilute sodium hypochlorite (<5%) before disposal.
PPE: Butyl rubber or heavy nitrile gloves are required; standard latex is insufficient for prolonged exposure.
Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-amine
This protocol utilizes a 2-chloro-3-cyanopyridine precursor.[1] The resulting 3-amino group is a versatile handle for further derivatization (e.g., amide coupling for drug synthesis).
Reagents:
2-Chloro-6-methylnicotinonitrile (1.0 eq)
Hydrazine hydrate (80% aqueous solution, 5.0 eq)
Ethanol (Absolute)
Step-by-Step Procedure:
Setup: Charge a 50 mL round-bottom flask (RBF) with 2-chloro-6-methylnicotinonitrile (5.0 mmol, 762 mg) and absolute ethanol (15 mL).
Addition: Add hydrazine hydrate (25.0 mmol, 1.5 mL) dropwise over 5 minutes at room temperature. Caution: Exothermic.
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (78–80 °C) for 4–6 hours.
Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The starting material spot (
) should disappear, and a lower, fluorescent spot () should appear.
Workup: Cool the reaction mixture to
using an ice bath. The product often precipitates as a solid.
Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (
) followed by cold water () to remove excess hydrazine salts.
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[3]
This method builds the pyridine and pyrazole rings simultaneously, ideal for generating diversity libraries.
Reagents:
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)
Malononitrile (1.0 eq)
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq)
Catalyst: Ammonium Acetate (10 mol%)
Solvent: Water:Ethanol (1:1)
Step-by-Step Procedure:
Mixing: In a 25 mL vial, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol).
Catalysis: Add ammonium acetate (0.1 mmol) and solvent (5 mL).
Reaction: Heat at
for 2 hours.
Mechanism:[1][2][4][5][6][7] The aldehyde and malononitrile form a Knoevenagel intermediate, which undergoes Michael addition by the aminopyrazole, followed by cyclization.
Isolation: Cool to room temperature. The product precipitates out.[8] Filter and wash with aqueous ethanol.
Data Summary & Troubleshooting
Optimization Table
The following parameters significantly influence the yield and purity of the hydrazine condensation (Method A).
Parameter
Condition
Effect on Outcome
Recommendation
Solvent
Ethanol
Good solubility, easy workup.
Standard
Dioxane
Higher boiling point (), faster rate.
Use for sluggish substrates.
Water
Green, but poor solubility for lipophilic precursors.
Requires phase transfer catalyst.
Hydrazine Eq.
1.0 - 1.5 eq
Incomplete conversion, mono-substitution only.
Avoid.
3.0 - 5.0 eq
Drives and Cyclization to completion.
Optimal.
Temperature
RT ()
Formation of intermediate hydrazinyl-pyridine only.
Safety & Handling:
Title: Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
Regioselectivity Mechanisms:
Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
Source: BenchChem Technical Notes.
Preventing oxidation of 2-Hydrazinyl-4-iodo-3-methylpyridine
An essential precursor in pharmaceutical synthesis, 2-Hydrazinyl-4-iodo-3-methylpyridine is a highly reactive compound prized for its utility in constructing complex molecular architectures. However, its reactivity, part...
Author: BenchChem Technical Support Team. Date: February 2026
An essential precursor in pharmaceutical synthesis, 2-Hydrazinyl-4-iodo-3-methylpyridine is a highly reactive compound prized for its utility in constructing complex molecular architectures. However, its reactivity, particularly the hydrazine moiety, also renders it susceptible to degradation through oxidation. This tendency can compromise sample purity, reduce reaction yields, and introduce confounding variables into experimental results.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing the oxidation of 2-Hydrazinyl-4-iodo-3-methylpyridine. By integrating field-proven insights with established chemical principles, this center aims to ensure the stability and integrity of this critical reagent throughout its lifecycle in the laboratory.
Understanding the Problem: The Chemistry of Oxidation
The primary site of instability in 2-Hydrazinyl-4-iodo-3-methylpyridine is the hydrazine group (-NHNH₂). Hydrazines are potent reducing agents and are readily oxidized by atmospheric oxygen, light, heat, and trace metal contaminants.[1][2][3] The oxidation process can proceed through various radical mechanisms, leading to a mixture of degradation products, including diazene intermediates, which can further decompose to release nitrogen gas.[4][5] This degradation is often visually indicated by a color change in the material, from a white or pale yellow powder to orange, red, or brown.[6]
Light: Photons can provide the activation energy to initiate oxidation pathways.[6][7]
Elevated Temperatures: Increased thermal energy accelerates reaction rates.[7]
Metal Ions: Transition metals, such as copper and iron, can catalytically accelerate the oxidation of hydrazines.[3]
pH: The rate of oxidation can be influenced by the pH of the solution, with faster decomposition often observed in alkaline conditions.[3]
Frequently Asked Questions (FAQs)
Q1: My previously white/pale-yellow solid 2-Hydrazinyl-4-iodo-3-methylpyridine has turned orange/brown. Can I still use it?
A: A color change is a strong indicator of oxidation and impurity formation.[6] Using the discolored reagent is not recommended as it may lead to lower yields, unpredictable side reactions, and difficulties in product purification. The best practice is to use a fresh, pure sample. If this is not possible, you may consider purification, but you must first analytically determine the purity (e.g., via NMR or HPLC) to assess if it's viable.
Q2: How should I properly store this reagent for long-term stability?
A: For optimal long-term stability, store the compound under an inert atmosphere (argon or nitrogen) at a reduced temperature (2-8°C is recommended for the analogous 2-hydrazinopyridine).[8][9] The container should be an amber glass vial with a tightly sealed cap to protect it from light and moisture.[7] For the highest level of protection, store the vial inside a desiccator within a refrigerator or in a glovebox freezer.[10]
Q3: Is it necessary to handle this compound in a glovebox?
A: While a glovebox offers the best protection, it is not strictly necessary for all manipulations if proper air-sensitive techniques are employed.[7][11] For weighing and preparing solutions, using a Schlenk line or quickly handling the solid in a nitrogen-purged glove bag can be effective. However, for long-term storage or highly sensitive reactions, a glovebox is the ideal environment.[11]
Q4: What solvents are best for dissolving 2-Hydrazinyl-4-iodo-3-methylpyridine to minimize oxidation?
A: The choice of solvent is reaction-dependent. However, to minimize oxidation, it is critical to use anhydrous, deoxygenated solvents. Solvents should be purged with an inert gas (argon or nitrogen) for at least 30-60 minutes before use. Common techniques for deoxygenation include sparging with an inert gas or the freeze-pump-thaw method.
Q5: My reaction is not working, and I suspect reagent degradation. How can I confirm this?
A: You can check the purity of your starting material using analytical techniques. High-Performance Liquid Chromatography (HPLC) can reveal impurity peaks, while ¹H NMR spectroscopy can show additional signals corresponding to degradation products.[12] Comparing the analytical data of your current reagent to that of a fresh sample or a reference spectrum will confirm if degradation has occurred.
Troubleshooting Guide: Common Issues & Solutions
Observed Issue
Potential Cause
Recommended Solution & Rationale
Solid reagent darkens over time in storage.
Oxidation due to improper storage.
Action: Immediately transfer the reagent to a new, amber vial, purge with argon or nitrogen, seal tightly, and store at 2-8°C in the dark.[8][9] Rationale: This minimizes exposure to oxygen and light, which are the primary drivers of degradation.[6][7]
Reaction mixture turns dark immediately upon adding the hydrazine reagent.
1. Oxidized reagent was used.2. Reaction solvent was not deoxygenated.
Action 1: Discard the old reagent and use a fresh bottle. Action 2: Ensure all solvents are rigorously deoxygenated via inert gas sparging or freeze-pump-thaw cycles before use. Rationale: Introducing an already oxidized reagent or oxygen-rich solvent will perpetuate degradation pathways.
Low or inconsistent reaction yields.
Partial degradation of the starting material.
Action: Check the purity of the 2-Hydrazinyl-4-iodo-3-methylpyridine using HPLC or NMR.[12] If impurities are present, either purify the reagent (e.g., by recrystallization under inert atmosphere) or use a new batch. Rationale: The active concentration of the reagent is lower than calculated, leading to stoichiometry issues and reduced yield.
Formation of N₂ gas (bubbling) observed when no gas evolution is expected.
Decomposition of oxidized intermediates.
Action: Improve the inert atmosphere conditions of your reaction setup. Ensure all glassware is oven-dried and cooled under nitrogen, and maintain a positive pressure of inert gas throughout the experiment.[13] Rationale: Oxidized hydrazine derivatives can be unstable and decompose to release nitrogen gas.[4] Eliminating oxygen ingress prevents the formation of these unstable intermediates.
Experimental Protocols for Preventing Oxidation
Protocol 1: Proper Storage of 2-Hydrazinyl-4-iodo-3-methylpyridine
Select Appropriate Container: Use an amber glass vial with a PTFE-lined cap or a specialized air-tight container like a Sure/Seal™ bottle.[14]
Inert Atmosphere Purge: Place the vial in a glovebox antechamber and cycle the atmosphere. Alternatively, flush the vial with a gentle stream of dry argon or nitrogen for several minutes using a long needle to displace the air from the bottom up.
Aliquot if Necessary: If you have a large bottle, it is best practice to aliquot the reagent into smaller, single-use vials to prevent repeated exposure of the entire batch to potential contaminants.
Seal Tightly: Secure the cap firmly. For extra protection, wrap the cap junction with Parafilm®.
Label Clearly: Label the vial with the compound name, date, and storage conditions (e.g., "Store under N₂ at 2-8°C").
Store Correctly: Place the sealed vial in a refrigerator (2-8°C), preferably within a secondary container like a desiccator.
Protocol 2: Handling and Weighing Using Air-Sensitive Techniques
This protocol describes weighing the reagent and preparing a solution without a glovebox.
Prepare Glassware: Ensure all glassware (flasks, syringes, etc.) is thoroughly dried in an oven (e.g., 125°C overnight) and cooled in a desiccator or under a stream of inert gas.[13][14]
Set Up Inert Atmosphere: Assemble your reaction flask and equip it with a septum. Flush the flask with dry nitrogen or argon, venting through a needle connected to an oil bubbler to maintain a slight positive pressure.
Weighing by Difference:
Briefly remove the storage vial from the cold and allow it to warm to room temperature in a desiccator to prevent moisture condensation.
Weigh the sealed vial of 2-Hydrazinyl-4-iodo-3-methylpyridine.
Working quickly in the vicinity of the inert gas flow from your reaction setup, open the vial, and use a clean spatula to transfer an approximate amount of solid to the reaction flask via a powder funnel.
Immediately reseal the storage vial.
Weigh the storage vial again. The difference in weight is the amount of reagent added to your flask.
Solvent Addition: Add your deoxygenated solvent to the reaction flask using a gas-tight syringe or cannula.[11]
The following diagram outlines the decision-making process and workflow for handling 2-Hydrazinyl-4-iodo-3-methylpyridine to ensure its integrity.
Caption: Workflow for assessing and handling 2-Hydrazinyl-4-iodo-3-methylpyridine.
References
NASA. (n.d.). Three Methods of Detection of Hydrazines. NASA Tech Briefs. Available at: [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Available at: [Link]
NASA. (2020). Three Methods of Detection of Hydrazines. NASA Tech Briefs. Available at: [Link]
NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines. NTRS. Available at: [Link]
MDPI. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]
American Chemical Society. (2021). Hydrazine Detection during Ammonia Electro-oxidation Using an Aggregation-Induced Emission Dye. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (2015). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Available at: [Link]
University of Groningen. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
American Society for Microbiology. (2022). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. Applied and Environmental Microbiology. Available at: [Link]
MDPI. (2021). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules. Available at: [Link]
DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. Available at: [Link]
ResearchGate. (2014). Adding hydrazine to pigments to prevent corrosion of ferrous alloys. Available at: [Link]
Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts. Available at: [Link]
ResearchGate. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Available at: [Link]
Technical Support Center: Purification of Unstable Pyyridine Hydrazines
Welcome to the technical support center for the purification of unstable pyridine hydrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of unstable pyridine hydrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often delicate compounds. Pyridine hydrazines are crucial synthons in medicinal chemistry and materials science, but their inherent reactivity—stemming from the nucleophilic hydrazine moiety and the basic pyridine ring—makes their purification a non-trivial task.
This resource moves beyond simple protocols to explain the underlying chemical principles governing the stability and purification of these molecules. By understanding the "why" behind each technique, you can troubleshoot effectively and develop robust, reproducible methods.
Part 1: Fundamental Principles of Instability
Before troubleshooting specific purification problems, it's critical to understand the primary drivers of degradation for pyridine hydrazines. Their instability is not arbitrary; it is a direct consequence of their chemical structure.
Oxidative Degradation: The hydrazine functional group is highly susceptible to oxidation. Atmospheric oxygen can convert the hydrazine to diazenes, which can further decompose, often leading to the formation of colored impurities and loss of the desired product. This process can be catalyzed by trace metals.[1][2]
Acid-Catalyzed Decomposition: The pyridine ring is basic, but the hydrazine moiety can be protonated. More importantly, acidic surfaces, such as those found on standard silica gel, can catalyze decomposition reactions or bind the basic compound irreversibly.[3]
Thermal Instability: Many hydrazine derivatives are thermally labile. Excessive heat during solvent evaporation or distillation can lead to decomposition.
Hydrolytic Instability: While generally less common, some substituted pyridine hydrazines may be susceptible to hydrolysis, particularly at extreme pH values.
Understanding these factors is the first step toward designing a successful purification strategy. The core principle is to mitigate these degradation pathways at every step of your workflow.
Part 2: Troubleshooting and FAQs
This section addresses common problems encountered during the purification of pyridine hydrazines in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is already dark before I even start purification. What should I do?
A1: Dark coloration often indicates oxidative degradation. The best approach is to prevent it from the start. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon). Upon completion, work up the reaction quickly. If possible, an aqueous wash with a reducing agent like sodium bisulfite or sodium thiosulfate can sometimes remove certain oxidative impurities. However, prevention is far more effective than a cure.
Q2: What are the most common impurities I should expect?
A2: Besides degradation products, common impurities include unreacted starting materials (e.g., a halopyridine), partially reacted intermediates, and isomers.[4] If you used hydrazine hydrate, residual water will be present. Solvents from the reaction and workup are also common.[5][6] Analytical techniques like LC-MS and NMR of the crude material are invaluable for identifying the key impurities you need to target.
Q3: Which purification method should I try first?
A3: The choice depends on the physical properties of your compound. The decision workflow below can guide your initial choice. Generally, if your compound is a solid and shows reasonable thermal stability on a small test scale (e.g., melting point analysis), recrystallization is often the most scalable and efficient method. If it is an oil or thermally sensitive, chromatography on a passivated stationary phase or salt formation are preferred routes.
Workflow: Selecting a Purification Method
This diagram outlines a decision-making process for choosing an appropriate initial purification strategy.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide: Column Chromatography
Q: My compound streaks badly on the TLC plate and gives very poor recovery from a silica gel column. Why?
A: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[3] The surface of silica is covered in acidic silanol groups (Si-OH), which strongly interact with the basic nitrogen of the pyridine ring. This can lead to irreversible adsorption (low recovery) and peak tailing or streaking.
Solution:
Passivate the Stationary Phase: Before loading your sample, flush the packed column with your chosen eluent containing 0.5-2% triethylamine or ammonia (e.g., in methanol). This neutralizes the acidic sites on the silica.
Use an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica gel for basic compounds. Alternatively, polymer-based or C18 (reversed-phase) columns can be used.[3]
Modify the Mobile Phase: Adding a small amount of a basic modifier (like triethylamine) to your mobile phase system can significantly improve peak shape and recovery by competing with your compound for the acidic sites.[3]
Q: My product changed color from yellow to dark red/brown while on the chromatography column. What happened?
A: This indicates on-column decomposition, likely due to a combination of oxidation and catalysis by the stationary phase. The large surface area of the silica gel can accelerate the oxidation of the sensitive hydrazine moiety, especially if the solvent was not deoxygenated.
Solution:
Use Deoxygenated Solvents: Sparge your chromatography solvents with nitrogen or argon for 15-20 minutes before use.
Work Quickly: Do not let the sample sit on the column for an extended period. Prepare everything in advance so you can load, run, and elute the compound as quickly as possible.
Switch to a Less Reactive Phase: As mentioned above, basic alumina or a reversed-phase column may be less likely to catalyze this decomposition.
Troubleshooting Guide: Recrystallization
Q: I have very low recovery after recrystallization. Where is my product going?
A: Low recovery is typically due to one of two reasons: the product has high solubility in the cold recrystallization solvent, or it has oiled out instead of crystallizing.
Solution:
Optimize the Solvent System: Your ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen several solvents or use a binary solvent system (one solvent in which it is soluble, and an anti-solvent in which it is not).
Cool Slowly: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer if needed. Slow cooling encourages the formation of pure crystals.
Seed the Solution: If crystals are slow to form, add a single, pure crystal of the product (if available) or scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will lead to more product remaining in the mother liquor upon cooling.
Q: My compound "oils out" instead of forming crystals. How can I fix this?
A: Oiling out occurs when the solution becomes supersaturated before the temperature has dropped to the true crystallization point. This is common for impure compounds or when the melting point of the solid is lower than the boiling point of the solvent.
Solution:
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture and try to cool it more slowly.
Change the Solvent System: This is often the most effective solution. A different solvent or solvent pair may have properties more conducive to crystallization.
Troubleshooting Guide: Handling and Storage
Q: I successfully purified my pyridine hydrazine, but it decomposed after a week in the vial. How should I store it?
A: The instability doesn't stop after purification. Exposure to air and light are the primary enemies of stored pyridine hydrazines.
Solution:
Store Under Inert Atmosphere: After drying the pure compound under high vacuum, break the vacuum with an inert gas like nitrogen or argon. Store the vial with an inert atmosphere in the headspace.
Protect from Light: Use amber vials or wrap the vials in aluminum foil to prevent photo-decomposition.
Store Cold: Store the compound in a freezer (-20 °C or colder) to slow the rate of any potential decomposition reactions.
Consider Salt Formation for Long-Term Storage: If long-term stability is critical, consider converting the purified free base into a stable salt (e.g., hydrochloride) for storage. The free base can be regenerated just before use.[7]
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for core purification techniques, incorporating best practices for handling unstable compounds.
Protocol 1: Flash Chromatography with a Passivated Stationary Phase
This protocol is designed to minimize on-column degradation of basic, sensitive compounds.
Solvent Preparation: Choose an appropriate eluent system based on TLC analysis. Prepare a sufficient quantity and place it in a flask or bottle. Sparge the solvent with a stream of dry nitrogen for 20 minutes to remove dissolved oxygen.
Column Packing: Dry-pack the column with silica gel. Then, wet the column by flushing with the deoxygenated eluent.
Passivation: Prepare a "passivation solution" consisting of your eluent with 1-2% triethylamine. Flush the packed column with 2-3 column volumes of this passivation solution. Finally, flush with 2-3 column volumes of the regular deoxygenated eluent to remove excess triethylamine.
Sample Loading: Dissolve your crude pyridine hydrazine in a minimum amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading).
Elution and Collection: Run the chromatography as quickly as is practical. Collect fractions and analyze them immediately by TLC.
Solvent Removal: Combine the pure fractions. Evaporate the solvent on a rotary evaporator at low temperature (<30-40 °C). To remove the last traces of solvent and any co-evaporated triethylamine, co-evaporate with a solvent like dichloromethane or toluene two to three times before drying under high vacuum.
Protocol 2: Purification via Salt Formation and Liberation
This method is excellent for purifying basic compounds that are difficult to crystallize as the free base or are too unstable for chromatography.
Salt Formation:
Dissolve the crude pyridine hydrazine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
Slowly add a stoichiometric amount (1.0 equivalents) of an acid solution. A solution of HCl in diethyl ether or 2-propanol is commonly used to form the hydrochloride salt.[7]
Stir the mixture. The salt will often precipitate out of the solution. If it does not, the solvent can be partially removed or an anti-solvent can be added to induce precipitation.
Collect the precipitated salt by filtration, wash with cold solvent, and dry under vacuum.
Salt Purification: The crude salt can now be purified by recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol). The salt form is typically more crystalline and stable than the free base.
Liberation of the Free Base:
Dissolve the purified salt in a minimal amount of water or methanol.
Cool the solution in an ice bath.
Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the solution is basic (check with pH paper).
Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate (perform 3-4 extractions).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at low temperature.
Part 4: Data Presentation and Analysis
Assessing purity is a critical, self-validating step in any purification protocol.
Table 1: Comparison of Purification Methods for a Model Compound
This table provides example data for the purification of a hypothetical unstable pyridine hydrazine, demonstrating how different techniques can impact yield and purity.
Purification Method
Starting Purity (HPLC Area %)
Final Purity (HPLC Area %)
Overall Yield (%)
Key Observations
Standard Silica Chromatography
85%
70%
25%
Significant dark banding on column; new impurities observed.
Passivated Silica Chromatography
85%
97%
75%
Clean elution, minimal color change.
Recrystallization (Ethanol)
85%
95%
60%
Significant loss to mother liquor.
Salt Formation (HCl) & Liberation
85%
>99%
80%
Salt was a highly crystalline, stable solid.
Analytical Purity Assessment
HPLC/UPLC: This is the gold standard for purity assessment. Use a reversed-phase column (e.g., C18) with a suitable mobile phase. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape. A diode array detector (DAD) can help identify impurities by their UV spectra.[8][9]
NMR Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying residual solvents or obvious impurities. The absence of signals from starting materials is a key indicator of purity.
GC-MS: For more volatile pyridine hydrazines, GC-MS can be used. Derivatization is often required to improve thermal stability and chromatographic behavior.[10][11]
This diagram illustrates the interplay between destabilizing factors and mitigating purification strategies.
Caption: Relationship between destabilizing factors and mitigation techniques.
References
Ghattas, A. K. G., et al. (2016). "Proposed degradation pathways of pyridine derivatives in bacteria..." ResearchGate. Available at: [Link]
Sims, G. K., & Sommers, L. E. (1985). "Degradation of pyridines in the environment". Semantic Scholar. Available at: [Link]
LookChem. "Purification of Pyridine - Chempedia". Available at: [Link]
Klapars, A., et al. (2005). "Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines". ResearchGate. Available at: [Link]
Li, H., et al. (2007). "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography". PubMed. Available at: [Link]
ATSDR (1997). "Analytical Methods for Hydrazines". Agency for Toxic Substances and Disease Registry. Available at: [Link]
Fikar, J., et al. (2017). "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered". Applied and Environmental Microbiology. Available at: [Link]
ResearchGate. "How to prepare 4-hydrazino pyridine?". ResearchGate. Available at: [Link]
Fikar, J., et al. (2017). "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered". PMC. Available at: [Link]
Edelmann, F. T. (2021). "Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?". ResearchGate. Available at: [Link]
Edelmann, F. T. (2021). "How to remove pyridine when I use it as solvent?". ResearchGate. Available at: [Link]
DTIC (1997). "The Chemical and Biochemical Degradation of Hydrazine". Defense Technical Information Center. Available at: [Link]
Google Patents. "Method for purification of pyridine, and method for production of chlorinated pyridine".
HELIX Chromatography. "HPLC Methods for analysis of Pyridine". Available at: [Link]
ATSDR (1992). "Analytical Methods for Pyridine". Agency for Toxic Substances and Disease Registry. Available at: [Link]
ResearchGate. "How to remove impurity from hydrazide?". ResearchGate. Available at: [Link]
Smolenkov, A. D., et al. (2012). "Chromatographic methods of determining hydrazine and its polar derivatives". ResearchGate. Available at: [Link]
HELIX Chromatography. "HPLC Methods for analysis of Hydrazine". Available at: [Link]
SIELC Technologies. "A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples". Available at: [Link]
Thiel, O. R., & Achmatowicz, M. M. (2013). "Palladium-Catalyzed Triazolopyridine Synthesis". Organic Syntheses. Available at: [Link]
OSHA. "Hydrazine Method". Occupational Safety and Health Administration. Available at: [Link]
Google Patents. "Synthesis process of 2-hydrazinopyridine derivative".
Google Patents. "Synthetic process for 2-hydrazinylpyridine derivative".
Wilsily, A., et al. (2017). "Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery". Organic Process Research & Development. Available at: [Link]
Reddit. "Drying and distilling pyridine". r/OrganicChemistry. Available at: [Link]
ResearchGate. "How do I get dry pyridine?". ResearchGate. Available at: [Link]
Google Patents. "Process for purifying aqueous hydrazine hydrate solutions".
ACS Publications. (2026). "Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones". Available at: [Link]
ACS GCI Pharmaceutical Roundtable. "Safety Issues with Pyridine Ring Construction". Available at: [Link]
PubMed. (2024). "Reaction strategies for the meta-selective functionalization of pyridine through dearomatization". Available at: [Link]
The University of Liverpool Repository. "REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES". Available at: [Link]
Rasayan J. Chem. (2022). "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC". Available at: [Link]
Solubility issues of 2-Hydrazinyl-4-iodo-3-methylpyridine in organic solvents
Solubility & Handling Guide Executive Summary & Chemical Profile 2-Hydrazinyl-4-iodo-3-methylpyridine is a densely functionalized heterocyclic building block. Its solubility behavior is dictated by a "tug-of-war" between...
Author: BenchChem Technical Support Team. Date: February 2026
Solubility & Handling Guide
Executive Summary & Chemical Profile
2-Hydrazinyl-4-iodo-3-methylpyridine is a densely functionalized heterocyclic building block. Its solubility behavior is dictated by a "tug-of-war" between the highly polar, hydrogen-bond-donating hydrazine motif and the lipophilic, heavy iodine atom.
Users frequently encounter difficulties because this compound does not behave like a simple lipophilic organic intermediate. It often displays "brick-dust" properties —poor solubility in both non-polar organics (due to polarity) and water (due to the iodine/methyl lipophilicity).
Property
Value
Technical Implication
Structure
Pyridine core, -NHNH₂, -I, -CH₃
Amphiphilic nature complicates extraction.
Key Functionality
Hydrazine (Nucleophilic/Basic)
CRITICAL: Reacts with ketones (Acetone) to form hydrazones.
pKa (Est.)
~6–7 (Pyridine N), ~3–4 (Hydrazine)
Soluble in aqueous acid (protonation); less soluble in neutral water.
LogP (Est.)
~1.5 – 2.0
Moderate lipophilicity, but crystal lattice energy often reduces practical solubility.
Solubility Compatibility Matrix
The following data summarizes the thermodynamic solubility behavior observed in standard laboratory workflows.
Solvent Class
Solvent
Solubility Rating
Application Notes
Polar Aprotic
DMSO, DMF, DMAc
Excellent
Recommended for Stock Solutions. Stable for short periods.
Protic
Methanol, Ethanol
Moderate (Hot)
Good for recrystallization. Solubility drops significantly at RT.
Chlorinated
DCM, Chloroform
Poor to Moderate
Often requires 5-10% MeOH as a co-solvent to break crystal lattice.
Esters/Ethers
EtOAc, THF
Moderate
Standard extraction solvent, but may require large volumes.
Hydrocarbons
Hexanes, Heptane
Insoluble
Use as an anti-solvent to crash out the product.
Ketones
Acetone, MEK
FORBIDDEN
DO NOT USE. Rapidly forms hydrazone impurities.
Troubleshooting Guide (Q&A)
Scenario A: Analytical Sample Preparation
Q: I am trying to dissolve the solid in CDCl₃ for NMR, but it remains a suspension. What should I do?A: This is a common issue. The crystal lattice of hydrazine-substituted pyridines is stabilized by strong intermolecular hydrogen bonding, which pure chloroform cannot disrupt.
Solution: Switch to DMSO-d₆ . It is the gold standard for this class of compounds due to its ability to disrupt H-bonds.
Alternative: If you must use CDCl₃ (e.g., for recovery), add 5–10% Methanol-d₄ to the chloroform. This "dopes" the solvent with a polar protic agent that solvates the hydrazine tail.
Q: I see "extra" peaks in my NMR spectrum around 2.0 ppm and near the aromatic region. Is my compound decomposing?A: Check your cleaning solvents. Did you rinse your glassware with Acetone ?
Root Cause: Trace acetone reacts with the hydrazine group (-NHNH₂) to form a dimethylhydrazone derivative. This reaction is fast and occurs even at trace concentrations.
Fix: Re-purify via recrystallization (see Protocol B) and ensure all glassware is rinsed with Methanol or Isopropanol, never Acetone.
Scenario B: Reaction & Workup
Q: During extraction with Ethyl Acetate (EtOAc) and water, the compound oils out or stays in the aqueous layer.A: The iodine and methyl groups add lipophilicity, but the hydrazine group is basic. If your aqueous layer is acidic (pH < 7), the pyridine or hydrazine nitrogen is protonated, making the compound water-soluble.
Troubleshooting Steps:
Check pH: Ensure the aqueous layer is adjusted to pH 8–9 (using saturated NaHCO₃ or mild Na₂CO₃). This ensures the molecule is in its neutral, free-base form.
Salting Out: Add NaCl (brine) to the aqueous layer to push the organic compound into the EtOAc phase.
Solvent Switch: If EtOAc fails, use DCM containing 5% MeOH for extraction.
Q: The compound turns brown upon storage. How do I prevent this?A: Hydrazines are susceptible to air oxidation, forming azo compounds or decomposing to the amine.
Protocol: Store under an inert atmosphere (Argon/Nitrogen) at -20°C .
Rescue: If the solid is brown, wash it with cold ether or hexanes. The oxidation products are often more soluble in non-polar solvents than the parent hydrazine, allowing you to wash away the "surface rust."
Visual Decision Guides
Figure 1: Solvent Selection Decision Tree
This logic flow ensures you select the correct solvent system based on your experimental goal, preventing common degradation or insolubility issues.
Caption: Decision matrix for solvent selection. Note the critical warning against ketones to prevent chemical modification.
Validated Experimental Protocols
Protocol A: Preparation of Stock Solution (10 mM)
Use for biological assays or high-throughput screening.
Weighing: Weigh 2.9 mg of 2-Hydrazinyl-4-iodo-3-methylpyridine (MW ≈ 291.09 g/mol ) into a glass vial.
Note: Do not use plastic weigh boats if static is an issue; use anti-static gun.
Solvent Addition: Add 1.0 mL of anhydrous DMSO .
Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 25°C for 2 minutes.
Check: Solution should be clear and yellow/orange.
Storage: Aliquot into amber glass vials. Store at -20°C. Stability: ~1 week. (Hydrazines degrade in solution over time).
Protocol B: Purification via Recrystallization
Use if the compound contains impurities (e.g., brown oxidation products).
Dissolution: Place crude solid in a flask equipped with a stir bar. Add Ethanol (absolute) (approx. 10 mL per gram of solid).
Heating: Heat to reflux (80°C). The solid should dissolve. If not, add small aliquots of Ethanol until dissolved.
Tip: If a small amount of dark solid remains undissolved at reflux, filter it off hot (these are likely decomposition salts).
Cooling: Remove from heat and let cool slowly to room temperature. Then place in an ice bath (0–4°C) for 1 hour.
Filtration: Collect crystals via vacuum filtration. Wash the cake with cold Hexanes (removes surface impurities but won't dissolve the product).
Drying: Dry under high vacuum at 40°C for 4 hours.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78645, 2-Hydrazinopyridine. Retrieved February 12, 2026, from [Link]
Context: Provides baseline solubility and safety data for the core hydrazine-pyridine scaffold.
Context: Solubility data for the methyl-substituted analog, confirming solubility in DMSO and Methanol.
Context: Verification of the 3-methyl analog properties and storage conditions (Inert
Organic Syntheses (2014).Synthesis of Hydrazinopyridines via Nucleophilic Substitution. Org. Synth. 2014, 91, 1-13.
Context: General procedure for reacting halopyridines with hydrazine hydrate, establishing Ethanol as the standard reaction solvent.
Optimization
Technical Support Center: 2-Hydrazinyl-4-iodo-3-methylpyridine
Welcome to the technical support guide for 2-hydrazinyl-4-iodo-3-methylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic b...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-hydrazinyl-4-iodo-3-methylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Due to its specific combination of functional groups—a reactive hydrazine and a labile iodo group—this compound requires careful handling and storage to ensure its stability and reactivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your material and achieve reproducible experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
Users may encounter several issues related to the improper storage or handling of 2-hydrazinyl-4-iodo-3-methylpyridine. The following table outlines common observations, their probable chemical causes, and recommended actions to mitigate these problems.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Compound Discoloration (e.g., from off-white to yellow/brown)
Oxidation: The primary cause is the oxidation of the hydrazine moiety by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light and heat.
1. Inert Atmosphere: Always store and handle the compound under an inert atmosphere (e.g., nitrogen or argon).[2][3] 2. Aliquot: Upon receipt, divide the bulk container into smaller, single-use vials to minimize repeated exposure of the entire batch to air.
Poor or Inconsistent Reactivity in Subsequent Steps
Degradation: The compound has likely degraded due to oxidation or de-iodination. The hydrazine group may have formed a hydrazone with trace aldehydes or ketones, or oxidized to a diimide, reducing its nucleophilicity.
1. Purity Check: Before use, verify the purity of the compound using a suitable analytical method (¹H NMR, LC-MS). Look for the disappearance of the N-H protons or the appearance of new aromatic signals. 2. Purification: If minor degradation is observed, consider purification by recrystallization or column chromatography under inert conditions, though prevention is preferable.
Inconsistent Analytical Data (NMR, LC-MS)
Presence of Impurities: Multiple species may be present due to degradation. Common impurities could include the de-iodinated parent (2-hydrazinyl-3-methylpyridine) or oxidized byproducts.
1. Resample Carefully: Ensure the sample for analysis is taken from a properly stored container. 2. Review Storage History: If the material is old or has an unknown storage history, assume some level of degradation has occurred.
Compound Appears Wet or Oily
Hygroscopicity: The hydrazine group is hygroscopic and can absorb atmospheric moisture.[1]
1. Desiccate: Store the compound in a desiccator, preferably within an inert atmosphere glovebox.[4] 2. Dry Before Use: If moisture absorption is suspected, dry the material under high vacuum before weighing and use.
Visualizing Degradation: Potential Pathways
The stability of 2-hydrazinyl-4-iodo-3-methylpyridine is compromised by two main pathways: oxidation of the hydrazine group and cleavage of the carbon-iodine bond. The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for 2-hydrazinyl-4-iodo-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the scientifically-backed, ideal storage conditions for 2-hydrazinyl-4-iodo-3-methylpyridine?
A1: Based on the chemical properties of its functional groups, the ideal storage conditions are at -20°C, under an inert nitrogen or argon atmosphere, and protected from light .[3] The container should be tightly sealed to prevent moisture ingress. Hydrazines are reactive and unstable compounds sensitive to heat, light, air, and moisture.[5] The iodo-pyridine moiety adds light sensitivity.[6] Therefore, combining cold temperatures, an inert environment, and light protection is critical for long-term stability.
Q2: Why is an inert atmosphere so critical for this compound?
A2: The hydrazine functional group (-NHNH₂) is a strong reducing agent and is highly susceptible to oxidation by atmospheric oxygen.[2] This oxidative degradation is often autocatalytic and leads to the formation of various byproducts, rendering the compound impure and less effective in subsequent reactions. Maintaining a nitrogen or argon blanket prevents this primary degradation pathway.[1]
Q3: How does light exposure affect the stability of the molecule?
A3: Light, particularly UV light, can negatively impact the molecule in two ways. Firstly, it can accelerate the oxidation of the hydrazine group.[5] Secondly, the carbon-iodine bond in iodoaromatic compounds can be photolabile, leading to homolytic cleavage. This can result in the formation of radical species and the eventual loss of iodine from the pyridine ring, a process known as de-iodination. Storing the compound in an amber vial or wrapped in aluminum foil is a mandatory precaution.[4]
Q4: Can I handle this compound on an open lab bench for quick weighing?
A4: It is strongly discouraged. Even brief exposure to air and ambient light can initiate degradation on the surface of the solid. All manipulations, including weighing and transferring, should be performed within an inert atmosphere environment, such as a glovebox.[4] If a glovebox is unavailable, use techniques such as a nitrogen-flushed glove bag and work swiftly to minimize exposure.
Q5: What is the best way to prepare a solution of this compound for a reaction?
A5: The following protocol ensures the compound's integrity is maintained during solution preparation.
Experimental Protocol: Solution Preparation
Inert Environment: Transfer the required amount of 2-hydrazinyl-4-iodo-3-methylpyridine and a sealed, septum-capped vial of anhydrous solvent into an inert atmosphere glovebox.
Pre-Weighing: Allow the solid compound to equilibrate to the glovebox's ambient temperature before opening the container to prevent moisture condensation.
Weighing & Transfer: Weigh the desired quantity of the solid directly into a dry, tared reaction flask inside the glovebox.
Solvent Addition: Add the anhydrous solvent to the flask via a syringe or cannula to dissolve the solid.
Sealing: Seal the reaction flask before removing it from the glovebox to ensure the inert atmosphere is maintained for the subsequent reaction.
References
UC Santa Barbara. (n.d.). Hydrazine - Standard Operating Procedure. Retrieved from UC Santa Barbara Environmental Health & Safety.
DTIC. (n.d.). Safety and Handling of Hydrazine.
Arxada. (n.d.). Performance Chemicals Hydrazine.
ChemScene. (n.d.). 2-Hydrazinyl-3-methylpyridine. CAS No. 4930-99-8.
Reddit. (2018). Advice on storing/handling hydrazine. r/chemistry.
Ossila. (n.d.). Air Sensitive Compounds.
Sigma-Aldrich. (n.d.). 2-Hydrazinopyridine 97. CAS No. 4930-98-7.
Sandin, R. B., & Brown, R. K. (1946). The Decomposition of Iodonium Compounds. Reaction with Pyridine. Journal of the American Chemical Society, 68(10), 2110-2111.
BenchChem. (2025). Technical Support Center: Degradation Pathways of Substituted Pyridines.
Zhang, C., et al. (2019).
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
Majumdar, N., et al. (2018). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
A Comparative Guide to the ¹H NMR Spectrum of 2-Hydrazinyl-4-iodo-3-methylpyridine
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-hydrazinyl-4-iodo-3-methylpyridine. Designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-hydrazinyl-4-iodo-3-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis against simpler pyridine analogues to elucidate the distinct effects of various substituents on the chemical environment of the pyridine ring protons. We will explore the underlying principles, present detailed experimental protocols, and provide a comprehensive interpretation of the spectral data.
Foundational Principles: Understanding the ¹H NMR of Pyridine
The pyridine ring is an aromatic heterocycle where a nitrogen atom replaces one carbon-hydrogen unit of a benzene ring. This substitution has profound effects on the ¹H NMR spectrum. The nitrogen atom is highly electronegative, leading to a significant deshielding of the adjacent protons. In an unsubstituted pyridine molecule, the protons at the α-positions (C2, C6) are the most deshielded, followed by the γ-proton (C4), and finally the β-protons (C3, C5).[1][2]
The introduction of substituents further modulates the electron density of the ring, causing predictable shifts in the resonance frequencies of the remaining protons. Electron-donating groups (EDGs) like alkyl or amino groups increase the electron density, shielding the ring protons and shifting their signals upfield (to lower ppm values).[3] Conversely, electron-withdrawing groups (EWGs) such as halogens decrease the electron density, deshielding the protons and shifting their signals downfield (to higher ppm values).[3][4]
Structural Analysis of 2-Hydrazinyl-4-iodo-3-methylpyridine
To predict the ¹H NMR spectrum of the title compound, we must consider the combined electronic effects of its three substituents:
2-Hydrazinyl Group (-NHNH₂): This is a strong electron-donating group due to the lone pairs on the nitrogen atoms, which can participate in resonance with the pyridine ring. This will cause significant shielding, particularly at the ortho (C3) and para (C6, C4) positions.
3-Methyl Group (-CH₃): A weak electron-donating group that acts through an inductive effect.[5] It will cause minor shielding of the adjacent protons.
4-Iodo Group (-I): An electron-withdrawing group due to its electronegativity (inductive effect), which causes deshielding.
The interplay of these effects will determine the final chemical shifts of the two remaining aromatic protons, H-5 and H-6.
Caption: Molecular structure of 2-Hydrazinyl-4-iodo-3-methylpyridine with labeled protons.
Comparative Spectral Analysis
To understand the spectrum of our target molecule, it is instructive to compare it with simpler, related pyridine derivatives. This comparative approach allows for the isolation of individual substituent effects.
3-Methylpyridine: The methyl group at C-3 causes a slight upfield shift of the adjacent protons compared to pyridine, demonstrating its weak electron-donating nature.[6][7]
4-Iodopyridine: The iodo group at C-4 results in a noticeable downfield shift for the H-3 and H-5 protons, highlighting its electron-withdrawing inductive effect.[8] The H-2 and H-6 protons are also shifted downfield.
2-Hydrazinopyridine: The hydrazinyl group at C-2 dramatically shields the ring protons, causing significant upfield shifts, especially for the ortho H-3 and para H-5 protons.[10] The H-6 proton, while still downfield due to its proximity to the ring nitrogen, is shielded relative to the α-protons of pyridine.
Predicted ¹H NMR Spectrum of 2-Hydrazinyl-4-iodo-3-methylpyridine
Based on the additive effects of the substituents, we can predict the features of the ¹H NMR spectrum for the target molecule.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J)
Rationale
H-6
7.8 - 8.0
Doublet (d)
⁵J(H,H) ≈ 5-6 Hz
Deshielded by adjacent ring nitrogen, but shielded by the para hydrazinyl group. Coupled to H-5.
H-5
7.5 - 7.7
Doublet (d)
⁵J(H,H) ≈ 5-6 Hz
Deshielded by the ortho iodo group. Coupled to H-6.
-CH₃
2.3 - 2.5
Singlet (s)
N/A
Typical range for a methyl group on an aromatic ring.
-NH
Variable (Broad)
Singlet (s, br)
N/A
Chemical shift is solvent and concentration-dependent. Broad due to quadrupole effects and potential exchange.
-NH₂
Variable (Broad)
Singlet (s, br)
N/A
Chemical shift is solvent and concentration-dependent. Broad due to quadrupole effects and potential exchange.
Key Features:
The aromatic region will feature two doublets, corresponding to H-5 and H-6. The coupling constant between them will be typical for ortho protons on a pyridine ring (³JHH ≈ 6-10 Hz).[12]
The methyl group will appear as a sharp singlet in the upfield region.
The hydrazinyl protons (-NH and -NH₂) are expected to be broad and their chemical shifts can vary significantly. In a protic solvent like DMSO-d₆, they are more likely to be observed than in CDCl₃.
Standard Operating Protocol: ¹H NMR Sample Preparation
Achieving a high-quality NMR spectrum is critically dependent on meticulous sample preparation.[13][14]
Caption: Standard workflow for preparing a high-quality NMR sample.
Procedure:
Weighing the Sample: Accurately weigh between 5-25 mg of the solid compound into a clean, dry vial.[13][15]
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for observing exchangeable N-H protons).[13][14] Vortex or gently agitate the vial until the sample is completely dissolved.
Internal Reference: Add a small amount of an internal reference standard, such as TMS (δ = 0.00 ppm), directly to the solution.
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[16]
Sample Depth: Ensure the final sample depth in the NMR tube is approximately 4-5 cm.[14]
Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[15]
Conclusion
The ¹H NMR spectrum of 2-hydrazinyl-4-iodo-3-methylpyridine is a clear illustration of how multiple substituents collectively influence the electronic environment of an aromatic ring. By dissecting the individual contributions of the electron-donating hydrazinyl and methyl groups and the electron-withdrawing iodo group, a robust prediction of the spectrum can be made. A comparative analysis against simpler pyridine analogues validates these predictions, providing a logical framework for spectral assignment. Adherence to rigorous sample preparation protocols is paramount for obtaining high-resolution data that allows for the unambiguous structural elucidation of such complex molecules.
References
University of California, Riverside. NMR Sample Preparation.
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
University of Colorado Boulder. NMR Spectrum Acquisition - Organic Chemistry.
Organomation. NMR Sample Preparation: The Complete Guide.
Perjessy, A., et al. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). Available from: [Link]
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
Martinez, A., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. PMC. Available from: [Link]
Nowick, J. S. 300 MHz ¹H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. University of California, Irvine.
Chruszcz, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available from: [Link]
Singh, S. P., et al. (1991). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available from: [Link]
PubChem. 3-Methylpyridine | (C5H4N)CH3 | CID 7970. Available from: [Link]
ResearchGate. Lewis-acid accelerated addition of 4-iodopyridine. Inset: ¹H NMR.... Available from: [Link]
Castellano, S., et al. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 41(12), 3863-3869. Available from: [Link]
Reich, H. J. NMR Spectroscopy – ¹H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]
Scribd. Effect of Substituents On Basicity of Pyridine. Available from: [Link]
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available from: [Link]
Varian, Inc. ¹H NMR data (400MHz, pyridine-d5, 363K) obtained for 1-heptaacetate.
SpectraBase. Hydrazine - Optional[¹H NMR] - Chemical Shifts. Available from: [Link]
University of Wisconsin-Madison. Coupling constants for ¹H and ¹³C NMR. Available from: [Link]
Wikipedia. 3-Methylpyridine. Available from: [Link]
Zhou, D., et al. (2016). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Available from: [Link]
ResearchGate. H-H and ¹³C-H coupling constants in pyridazine. Available from: [Link]
Icbek, C., et al. (2022). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione. MDPI. Available from: [Link]
PubChem. 2-Hydrazinopyridine | C5H7N3 | CID 78645. Available from: [Link]
PubChem. 4-Iodopyridine | C5H4IN | CID 609492. Available from: [Link]
Iowa State University. NMR Coupling Constants | Chemical Instrumentation Facility. Available from: [Link]
Spellane, P. J., et al. (1983). Analysis of the proton and carbon-13 NMR spectra of [Ir(Hbpy-C3,N')(bpy-N,N')2]³⁺. Inorganic Chemistry, 22(14), 2013-2016. Available from: [Link]
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Distinguishing 2-Hydrazinyl vs. 4-Hydrazinyl Pyridine Isomers: A Technical Comparison Guide
Executive Summary In medicinal chemistry and heterocycle synthesis, 2-hydrazinylpyridine (2-HP) and 4-hydrazinylpyridine (4-HP) serve as critical, yet distinct, hydrazine building blocks. While they share the same molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry and heterocycle synthesis, 2-hydrazinylpyridine (2-HP) and 4-hydrazinylpyridine (4-HP) serve as critical, yet distinct, hydrazine building blocks. While they share the same molecular formula (
) and molecular weight (109.13 g/mol ), their electronic environments and topological reactivities are fundamentally different.
The primary distinction lies in their cyclization potential :
2-Hydrazinylpyridine is a "bidentate-like" scaffold capable of forming fused bicyclic systems (e.g., [1,2,4]triazolo[4,3-a]pyridine) by engaging the pyridine ring nitrogen.
4-Hydrazinylpyridine functions as a monodentate nucleophile (at the terminal nitrogen) or a linear linker, forming pendant triazoles or hydrazones, as the pyridine nitrogen is geometrically inaccessible for annulation.
This guide provides a rigorous technical comparison to assist researchers in structural verification and synthetic planning.
Physical & Spectroscopic Characterization
Physical Properties
The position of the hydrazine moiety significantly influences the crystal lattice energy and intermolecular hydrogen bonding networks.
Property
2-Hydrazinylpyridine
4-Hydrazinylpyridine
CAS Number
4930-98-7
27256-91-3 (Free base) / 52834-40-9 (HCl)
Appearance
White to orange-brown crystals/mass
Off-white solid (often handled as HCl salt)
Melting Point
43–47 °C
244–250 °C (as HCl salt)
Boiling Point
90–92 °C (at 1 mmHg)
N/A (Decomposes)
Storage
Hygroscopic; Store under inert gas (Ar/N)
Hygroscopic; Store desiccated
NMR Spectroscopic Differentiation
The symmetry of the pyridine ring provides the most immediate method for differentiation using
H NMR.
2-Hydrazinylpyridine (Asymmetric): Displays an ABCD aromatic system. The proton at the C6 position (adjacent to the ring nitrogen) is distinct and downfield.
4-Hydrazinylpyridine (Symmetric): Displays an AA'XX' (or AA'BB') system. The molecule possesses a plane of symmetry through the N1-C4 axis, rendering protons at C2/C6 equivalent and C3/C5 equivalent.
Comparative H NMR Data (CDCl / DMSO-)
Position
2-Hydrazinylpyridine ( ppm)
4-Hydrazinylpyridine ( ppm)
Multiplicity & Coupling
Ortho to Ring N
~8.14 (1H, d)
~8.20 (2H, d)
2-HP: Doublet ( Hz)4-HP: AA' part of AA'XX'
Meta to Ring N
~6.70 (1H, m)
~6.80 (2H, d)
2-HP: Complex multiplet4-HP: XX' part of AA'XX'
Para to Ring N
~7.50 (1H, m)
N/A (Substituted)
2-HP: Distinct triplet/multiplet
Hydrazine (-NH-)
~5.8 - 8.0 (Broad)
~8.0 - 9.0 (Broad)
Chemical shift varies with solvent/concentration
Analyst Note: In 4-HP, the coupling constant between the C2 and C3 protons (
) is typically ~6.0 Hz. In 2-HP, the coupling between C5 and C6 () is ~5.0 Hz, while and create a more complex overlapping pattern in the 6.6–7.5 ppm range.
Chemical Reactivity & Performance
The "Killer" Distinction: Cyclization Topology
The most critical functional difference is the ability to form fused heterocycles.
2-HP (Annulation): Reacts with one-carbon donors (e.g., formic acid, triethyl orthoformate) to form [1,2,4]triazolo[4,3-a]pyridine . The reaction involves the initial formation of a hydrazide followed by dehydration where the pyridine nitrogen acts as a nucleophile.
4-HP (Substitution): Reacts with the same reagents to form 4-(1,2,4-triazol-4-yl)pyridine or simple acyl hydrazides. Geometric constraints prevent the pyridine nitrogen from participating in ring closure to form a fused 5,6-bicyclic system.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways when reacting with a one-carbon donor (R-C=O).
Figure 1: Divergent reaction pathways. 2-HP allows for annulation (green), while 4-HP is restricted to linear substitution or non-fused ring formation (red).
Experimental Protocols
Synthesis of 2-Hydrazinylpyridine
Principle: Nucleophilic aromatic substitution (
) of 2-chloropyridine. The 2-position is highly activated due to the electron-withdrawing inductive effect of the adjacent nitrogen.
on 4-chloropyridine hydrochloride. The 4-position is activated by resonance, but the reaction often requires higher temperatures or sealed tube conditions compared to the 2-isomer.
IR spectroscopy bands for hydrazine and iodine functional groups
Title: Technical Comparison: IR Characterization of Hydrazine vs. Iodide Moieties in Pharmaceutical Intermediates Executive Summary In the realm of pharmaceutical intermediate analysis, distinguishing between hydrazine d...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Comparison: IR Characterization of Hydrazine vs. Iodide Moieties in Pharmaceutical Intermediates
Executive Summary
In the realm of pharmaceutical intermediate analysis, distinguishing between hydrazine derivatives (
) and organic iodides () presents a study in contrasts. While hydrazines exhibit high-frequency, dipole-rich absorbances readily visible in standard mid-IR, organic iodides possess low-frequency fundamental vibrations that often fall below the detection threshold of standard laboratory optics. This guide provides a technical breakdown of the vibrational spectroscopy for both functional groups, emphasizing the critical hardware limitations that often lead to false negatives in iodide detection.
Theoretical Basis: The Physics of Vibration
To interpret the spectral data correctly, one must apply the harmonic oscillator model derived from Hooke’s Law:
): The Nitrogen-Hydrogen bond involves a light atom (H) and a relatively strong bond. This results in a small and high , pushing the stretching frequency to the high-energy region (>3000 cm⁻¹ ).
Iodide (
): Iodine is a massive atom (126.9 amu). The C-I bond is weak (low ) and the reduced mass is large. This drastically lowers the vibrational frequency to the far-infrared footprint (<600 cm⁻¹ ).
Detailed Spectral Analysis
A. Hydrazine Functional Groups (
)
Hydrazines are active IR absorbers due to the polarity of the N-H bonds and their capacity for hydrogen bonding.
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Notes
N-H Stretch (Sym/Asym)
3150 – 3400
Medium-Strong
Primary hydrazines show a doublet (asymmetric/symmetric). Often broad due to H-bonding.
N-H Scissoring (Bend)
1590 – 1650
Medium
Can overlap with carbonyls or C=C stretches. Look for the "shoulder" if obscured.
N-H Wagging/Twisting
1100 – 1300
Weak-Medium
Useful for fingerprinting but less diagnostic due to C-O/C-N overlap in this region.
N-N Stretch
950 – 1150
Weak
Critical ID Band. Position varies by substituent. In gas phase, distinct bands appear ~960 cm⁻¹.
Analyst Insight: The N-N stretch is often weak in IR because the dipole change is minimal for symmetric hydrazines. If the N-N peak is ambiguous, Raman spectroscopy is the preferred cross-validation technique, as the N-N stretch is Raman-active and strong.
B. Iodine Functional Groups (
)
Organic iodides are notoriously difficult to confirm with standard FTIR configurations.
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Notes
C-I Stretch (Aliphatic)
485 – 600
Medium-Strong
The "Invisible" Band. Often falls below the cutoff of ZnSe optics.
C-I Stretch (Aromatic)
~1050 & ~500
Variable
Aryl iodides may show a band >1000 cm⁻¹ due to ring coupling, but the primary stretch remains low.
-CH₂-I Wag
1150 – 1200
Medium
A useful surrogate marker if the primary C-I stretch is cut off.
The "ATR Trap": Most routine labs use Attenuated Total Reflectance (ATR) with Zinc Selenide (ZnSe) crystals. ZnSe absorbs IR radiation below 600 cm⁻¹ . Consequently, the primary C-I stretch (often at 500 cm⁻¹) is physically filtered out by the crystal before it reaches the detector.
Comparative Performance & Hardware Selection
The following table summarizes the detection capabilities based on standard laboratory equipment.
Feature
Hydrazine ()
Iodide ()
Primary Detection Region
Mid-IR (3000-3400 cm⁻¹)
Far-IR / Fingerprint (400-600 cm⁻¹)
Standard ZnSe ATR
Excellent. All key bands visible.
Poor/Fail. Primary band likely cut off.
Diamond ATR
Good. (Diamond absorption ~2000 cm⁻¹ is irrelevant here).
Moderate. Diamond transmits to ~525 cm⁻¹, but may still clip deep C-I bands.
Validation: Look for the N-H doublet at >3200 cm⁻¹. If the sample is a salt (e.g., hydrazine hydrochloride), these bands will broaden and shift to ~3000 cm⁻¹ (ammonium ion form).
Protocol B: Iodide Detection (The "Low-Frequency" Workflow)
Method:
Hardware Check: Verify your ATR crystal type. If ZnSe , stop. You must use Diamond (extended range) or a KBr pellet .
KBr Pellet Prep (Recommended for Iodides):
Mix 1-2 mg sample with 200 mg dry KBr powder.
Grind to fine powder (particle size < wavelength to avoid scattering).
Press at 8-10 tons for 2 minutes to form a transparent disk.
Acquisition: Scan 4000–400 cm⁻¹.
Analysis: Zoom into the 600–400 cm⁻¹ region. A distinct, medium-intensity band indicates C-I.
Decision Logic & Workflow (Graphviz)
The following diagram illustrates the logical pathway for selecting the correct spectroscopic method based on the target functional group.
Caption: Decision tree for selecting the appropriate IR sampling technique. Note the critical failure point for Iodides when using ZnSe optics.
References
Durig, J. R., Bush, S. F., & Mercer, E. E. (1966).[3] Vibrational Spectrum of Hydrazine-d4 and a Raman Study of Hydrogen Bonding in Hydrazine.[3][4] The Journal of Chemical Physics. Link
Specac Application Notes. (n.d.). Choosing the Right ATR Crystal for FTIR Analysis. Specac Ltd. Link
NIST Mass Spectrometry Data Center. (2023). Hydrazine IR Spectrum.[3][5][6][7] National Institute of Standards and Technology. Link
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry. Link
Plunkett, S. E., et al. (2002).[7] Infrared Line Strengths and Pressure Broadening Coefficients in the ν12 Vibrational Band of Hydrazine.[7] Journal of Molecular Spectroscopy. Link